

The Discovery and Medical History of Digoxin: A Technical Guide

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Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis species), represents a cornerstone in the history of cardiovascular medicine. For over two centuries, it has been employed in the management of heart failure and atrial fibrillation, its journey from a traditional herbal remedy to a purified pharmaceutical agent illustrating the evolution of pharmacology and clinical science. This technical guide provides an in-depth exploration of the discovery, isolation, and historical medical application of **digoxin**, with a focus on the key experiments and quantitative data that have defined its use. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this seminal cardiovascular drug.

From Folk Medicine to Systematic Inquiry: The Work of William Withering

The medicinal properties of the foxglove plant were recognized in folk medicine for centuries before its systematic study.[1] However, it was the pioneering work of the English physician and botanist William Withering in the 18th century that brought digitalis into the realm of established medical practice.[2][3]

Withering's Clinical Investigations (c. 1775-1785)

In 1775, Withering was introduced to a family recipe for the treatment of "dropsy" (edema), a condition characterized by fluid accumulation and now known to be a hallmark of congestive

Foundational & Exploratory





heart failure.[4][5][6] Recognizing the foxglove plant (Digitalis purpurea) as the active ingredient in the herbal concoction, he embarked on a decade-long investigation into its therapeutic effects.[7][8]

Experimental Protocol: Withering's "Clinical Trials"

While not conforming to modern standards of randomized controlled trials, Withering's approach was systematic and observational, as detailed in his 1785 publication, "An Account of the Foxglove, and some of its Medical Uses."[8][9]

- Patient Population: Withering administered foxglove preparations to 163 patients suffering from dropsy.[8]
- Preparation of the Active Agent: Withering favored a powdered preparation of the dried leaves, gathered just before the plant blossomed.[3][7] He also experimented with decoctions (boiling the dried leaves in water) and infusions.[7][8] The goal was to create a more consistent and titratable formulation than crude herbal mixtures.
- Dosing and Administration: Through careful observation, Withering worked to determine the
 optimal dosage, noting that excessive amounts led to toxicity, manifesting as vomiting and
 purging.[7] He refined the dosage to achieve a diuretic effect without inducing severe
 adverse reactions.[8]
- Outcome Measurement: The primary outcome measured was the reduction of edema, a key symptom of dropsy.[5] Withering meticulously documented the diuretic effects of the foxglove preparations.[8] He also noted the drug's "power over the motion of the heart."[10]

Quantitative Results of Withering's Investigations

The following table summarizes the key quantitative outcomes of Withering's 10-year study.

Parameter	Value	Reference
Total Patients Treated	163	[8]
Patients with Congestive Heart Failure Experiencing Relief	101	[7][9]



Withering's work was foundational in establishing both the efficacy and the toxicity profile of digitalis, emphasizing the importance of careful dose titration.[9]

The Isolation of Digoxin: Sydney Smith's Contribution

While Withering's work established the therapeutic use of the foxglove plant, the specific active compounds remained to be elucidated. In 1930, the chemist Dr. Sydney Smith, working at the Burroughs Wellcome laboratories, successfully isolated a crystalline glycoside from the woolly foxglove, Digitalis lanata.[2][4] This compound was named **digoxin**.[2]

Experimental Protocol: Isolation and Purification of Digoxin (c. 1930)

Based on historical accounts of phytochemical methods of the era, the following protocol outlines the likely steps taken by Sydney Smith to isolate **digoxin**.[11][12]

- Extraction: Dried and powdered leaves of Digitalis lanata were subjected to exhaustive extraction with a solvent such as ethanol or an acetone-water mixture to dissolve the glycosides.[12]
- Purification: The crude extract was then purified to remove unwanted plant materials. This likely involved:
 - Dissolving the dried extract in acetone.[11]
 - Boiling the acetone solution in chloroform.[11]
 - Further purification steps to separate **digoxin** from other glycosides.
- Characterization: The purified digoxin was characterized using chemical tests. The Keller-Kiliani reaction, which produces a characteristic olive-green color with digoxin, was used to distinguish it from other glycosides.[11]

This isolation of a pure, crystalline compound was a major advancement, allowing for standardized dosing and more controlled pharmacological studies.



Elucidation of the Mechanism of Action: Inhibition of Na+/K+-ATPase

The central mechanism by which **digoxin** exerts its cardiotonic effects was discovered in 1953 by Schatzmann, who demonstrated its inhibition of the sarcolemmal sodium/potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.[2][13]

Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay

The following is a generalized protocol for an in vitro assay to measure the inhibition of Na+/K+-ATPase activity by **digoxin**, based on modern methodologies that reflect the principles of early experiments.[14][15]

- Objective: To determine the concentration of digoxin that inhibits 50% of the Na+/K+-ATPase enzyme activity (IC50).
- Materials:
 - Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).[15]
 - Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[15]
 - Substrate: Adenosine triphosphate (ATP).[15]
 - Cofactors: NaCl, KCl, MgCl2.[15]
 - Digoxin solutions of varying concentrations.
 - Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green).[14]
- Procedure:
 - o In a multi-well plate, add purified Na+/K+-ATPase enzyme to each well.



- Add different concentrations of digoxin to the respective wells and incubate to allow for binding.[14]
- Initiate the enzymatic reaction by adding ATP to all wells.[14]
- Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.[14]
- Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with the liberated inorganic phosphate.[14]
- Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm).[14] The amount of Pi released is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each digoxin concentration relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the digoxin concentration to determine the IC50 value.[14]

Early Clinical Trials and Quantitative Assessment

Following the isolation of pure **digoxin**, more controlled clinical trials were conducted to evaluate its efficacy and safety.

Randomized Trial of Digoxin versus Placebo in Heart Failure (Lee et al., 1982)

A notable early randomized, double-blind, crossover trial provided more rigorous evidence for **digoxin**'s benefits in patients with heart failure and sinus rhythm.[16]

Experimental Protocol

- Study Design: Randomized, double-blind, crossover trial.[16]
- Patient Population: 25 outpatients with heart failure and without atrial fibrillation.[16]
- Intervention: Patients received oral digoxin and a matched placebo for distinct treatment periods.[16]



 Outcome Measures: The severity of heart failure was assessed using a clinicoradiographic scoring system. Left ventricular ejection fraction was also measured.[16]

Quantitative Results

Outcome	Result	p-value	Reference
Reduction in Heart Failure Severity (Clinicoradiographic Score)	Observed in 14 out of 25 patients	-	[16]
Strongest Correlate of Response to Digoxin	Presence of a third heart sound	< 0.0001	[16]

The Digitalis Investigation Group (DIG) Trial

The largest and most definitive clinical trial of **digoxin** is the Digitalis Investigation Group (DIG) trial, published in 1997.[17] This large-scale, randomized, double-blind, placebo-controlled study provided crucial insights into the role of **digoxin** in modern heart failure therapy.

Experimental Protocol

- Study Design: Randomized, double-blind, placebo-controlled trial.[17]
- Patient Population: 6,800 patients with heart failure and a left ventricular ejection fraction of 0.45 or less.[17] An ancillary trial included patients with ejection fractions greater than 0.45.
 [17]
- Intervention: Patients were randomly assigned to receive either digoxin or a placebo, in addition to diuretics and angiotensin-converting-enzyme (ACE) inhibitors.[17]
- Primary Outcome: All-cause mortality.[17]
- Secondary Outcomes: Hospitalization for worsening heart failure.[17]

Quantitative Results of the DIG Trial (Main Trial)



Outcome	Digoxin Group	Placebo Group	Risk Ratio (95% CI)	p-value	Reference
All-Cause Mortality	1181 deaths (34.8%)	1194 deaths (35.1%)	0.99 (0.91 to 1.07)	0.80	[17]
Death from Worsening Heart Failure (Trend)	-	-	0.88 (0.77 to 1.01)	0.06	[17]
Hospitalizatio n for Worsening Heart Failure	26.8%	34.7%	0.72 (0.66 to 0.79)	< 0.001	[17]

The DIG trial demonstrated that while **digoxin** did not improve survival, it significantly reduced hospitalizations for worsening heart failure.[17][18]

Development of Digoxin Assays

The narrow therapeutic index of **digoxin** necessitates careful monitoring of serum concentrations to ensure efficacy while avoiding toxicity. The development of sensitive and specific assays has been crucial for its safe clinical use.

Radioimmunoassay (RIA) for Digoxin

Radioimmunoassay was one of the earliest and most important methods developed for measuring **digoxin** levels in patient serum.[19]

Experimental Protocol: General Principles of **Digoxin** RIA

- Principle: Competitive binding between unlabeled digoxin in a patient's serum and a known amount of radiolabeled digoxin (e.g., with 125I) for a limited number of anti-digoxin antibody binding sites.[20]
- Procedure:



- A specific antibody against digoxin is prepared and may be immobilized on a solid phase (e.g., porous glass).[20]
- The patient's serum sample (containing an unknown amount of digoxin) is mixed with a fixed amount of radiolabeled digoxin and the anti-digoxin antibody.[20]
- The mixture is incubated to allow for competitive binding to reach equilibrium.[20]
- The antibody-bound digoxin (both labeled and unlabeled) is separated from the free (unbound) digoxin.[19]
- The radioactivity of either the bound or free fraction is measured using a gamma counter.
 [19][20]
- The concentration of digoxin in the patient's serum is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of digoxin.[19] A lower radioactivity count in the bound fraction indicates a higher concentration of unlabeled digoxin in the patient's sample.[19]

Pharmacokinetic Properties of Digoxin

Understanding the pharmacokinetics of **digoxin** is essential for safe and effective dosing.



Parameter	Value	Reference
Oral Bioavailability	70-80% (tablets)	[21]
Protein Binding	25%	[11]
Volume of Distribution	~7 L/kg	[12]
Elimination Half-Life (normal renal function)	36-48 hours	[11]
Elimination Half-Life (impaired renal function)	3.5-5 days	[11]
Primary Route of Excretion	Renal	[21]
Therapeutic Serum Concentration	0.5-2.0 ng/mL	[22]

Visualizations Signaling Pathway of Digoxin's Inotropic Effect

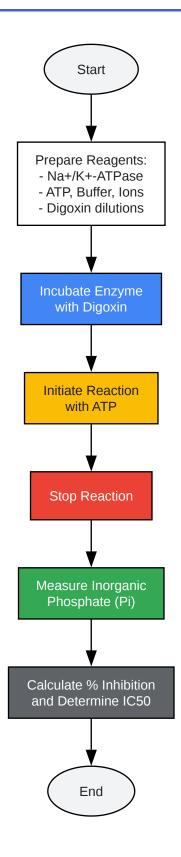


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Caption: Mechanism of digoxin's positive inotropic effect.

Experimental Workflow for In Vitro Na+/K+-ATPase Inhibition Assay



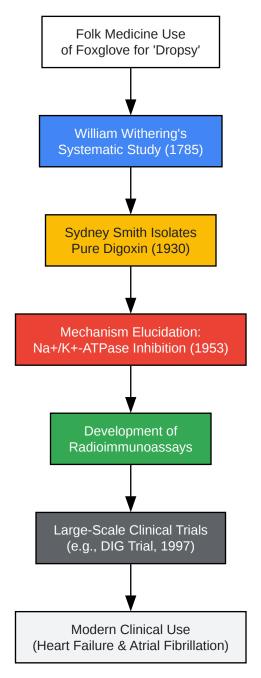


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Caption: Workflow for determining digoxin's inhibition of Na+/K+-ATPase.



Logical Progression of Digoxin Discovery and Development



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Caption: Key milestones in the history of **digoxin**.

Conclusion



The history of **digoxin** is a compelling narrative of scientific progress, from its origins in herbal folklore to its establishment as a purified, potent cardiovascular medication. The meticulous observations of William Withering laid the groundwork for its clinical use, while the chemical isolation by Sydney Smith enabled standardized therapy and further pharmacological investigation. The elucidation of its mechanism of action at the molecular level and the development of sophisticated assays for its measurement have allowed for its relatively safe and effective use in modern medicine. Despite the advent of newer therapies, **digoxin** remains a valuable agent in the management of heart failure and atrial fibrillation, a testament to its enduring legacy in the field of cardiology.

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